molecular formula C8H5ClN2 B1603867 5-Chloroquinazoline CAS No. 7556-90-3

5-Chloroquinazoline

Cat. No.: B1603867
CAS No.: 7556-90-3
M. Wt: 164.59 g/mol
InChI Key: BUYNQWWHXMVWEE-UHFFFAOYSA-N
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Description

5-Chloroquinazoline (CAS Number: 7556-90-3) is a high-value chemical building block in medicinal chemistry and organic synthesis. This compound features a quinazoline core structure—a benzene ring fused to a pyrimidine ring—substituted with a chlorine atom at the 5-position, which serves as a reactive handle for further functionalization . With a molecular formula of C 8 H 5 ClN 2 and a molecular weight of 164.59 g/mol, it is typically supplied as a solid . The primary research value of this compound lies in its role as a key synthetic intermediate for the development of novel bioactive molecules, particularly in the field of oncology . The quinazoline scaffold is a privileged structure in drug discovery, recognized for its wide range of pharmacological activities . Researchers utilize this compound to create targeted agents, especially protein kinase inhibitors . These inhibitors are designed to interfere with specific molecular signaling pathways, such as those mediated by the Epidermal Growth Factor Receptor (EGFR), that are critical for cancer cell proliferation and survival . Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib, are based on the quinazoline structure, underscoring the immense therapeutic potential of this chemical class . Main Applications & Research Value: • Synthesis of Anticancer Agents: Serves as a core precursor in the design and synthesis of novel small-molecule therapeutics targeting various cancers . • Kinase Inhibitor Development: Used to develop potent and selective inhibitors for kinases like EGFR, which is a validated target in cancers such as non-small cell lung cancer . • Medicinal Chemistry & SAR Studies: The chlorine atom allows for systematic structural diversification to explore Structure-Activity Relationships (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of lead compounds . • Building Block for Fused Heterocycles: Acts as a starting material for the construction of more complex, polycyclic structures, such as azolo[a]quinazolines, which are investigated for diverse biological activities . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use. The compound has been classified with the signal word "Warning" and may cause skin and eye irritation and be harmful if swallowed .

Properties

IUPAC Name

5-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYNQWWHXMVWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617816
Record name 5-Chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7556-90-3
Record name 5-Chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of 5-Chloro-6-nitroquinazoline

A common preparation method involves the catalytic hydrogenation of 5-chloro-6-nitroquinazoline. This process uses hydrogen gas in the presence of a palladium catalyst under elevated temperature and pressure to reduce the nitro group to the corresponding amine, yielding this compound-2,4,6-triamine.

Key reaction parameters:

Parameter Typical Condition
Catalyst Palladium on carbon (Pd/C)
Hydrogen pressure Elevated (exact values vary)
Temperature Elevated (varies, often 50–100 °C)
Solvent Common organic solvents (e.g., ethanol)
Reaction time Several hours to ensure completion

This method is widely adopted in both laboratory and industrial settings due to its efficiency and relatively straightforward purification steps.

Multi-step Nucleophilic Substitution and Ring Closure

Another synthetic approach involves the nucleophilic substitution reactions starting from chlorinated precursors such as 2,4,6-trichloro-1,3,5-triazine reacted with ammonia or amines under sealed-tube conditions at elevated temperatures (around 150°C). Subsequent ring closure and substitution reactions yield the quinazoline core with chlorine substitution at position 5 and amino groups at positions 2, 4, and 6.

Synthesis highlights:

  • Reaction of 2,4,6-trichloro-1,3,5-triazine with methanolic ammonia introduces amine groups.
  • Controlled reaction time (24–48 hours) and stoichiometry optimize yield.
  • Final substitution steps with nucleophiles (e.g., aniline derivatives) can produce functionalized quinazoline derivatives.

Purification Techniques

Purification of this compound derivatives typically involves:

  • Recrystallization: Using solvents such as ethanol or water to obtain high-purity crystals.
  • Chromatography: Silica gel column chromatography can separate impurities.
  • Salt formation and precipitation: Conversion to water-soluble chloride salts facilitates removal of impurities, as demonstrated in the preparation of related hydroxyquinoline derivatives.

Characterization and Research Findings

The synthesized this compound compounds are characterized by:

Technique Purpose Typical Observations
IR Spectroscopy Functional group identification Disappearance of nitro peaks, appearance of amine bands
¹H and ¹³C NMR Structural confirmation Chemical shifts consistent with quinazoline framework
Mass Spectrometry Molecular weight confirmation Molecular ion peak at expected m/z values
Elemental Analysis Purity and composition Carbon, hydrogen, nitrogen percentages matching formula

Research indicates that these compounds serve as effective intermediates for synthesizing antiproliferative agents and other biologically active derivatives. Molecular docking and computational studies support their potential in drug design, particularly targeting enzymes like dihydrofolate reductase.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages References
Catalytic hydrogenation 5-chloro-6-nitroquinazoline, H2, Pd/C Elevated temperature and pressure High yield, straightforward
Nucleophilic substitution 2,4,6-trichloro-1,3,5-triazine, ammonia 150°C, sealed tube, 24–48 hours Versatile for derivatives
Acid-catalyzed condensation 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, H2SO4, boric acid 110–150°C, distillation, purification with chloride salts Controlled purity, scalable

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include aniline and hydrazine, with reactions typically carried out in polar solvents.

    Cross-Coupling Reactions: Reagents include organozinc compounds, palladium or nickel catalysts, and phosphine ligands.

Major Products:

    Substitution Reactions: Products include substituted quinazolines with various functional groups replacing the chlorine atom.

    Cross-Coupling Reactions: Products include polysubstituted quinazolines with diverse functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
5-Chloroquinazoline serves as an essential building block in the synthesis of more complex organic compounds. It is utilized in the development of various derivatives that exhibit different biological activities. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution to yield a range of functionalized quinazoline derivatives.

Reaction Type Products Formed
OxidationQuinazoline-4-carboxylic acid derivatives
ReductionReduced quinazoline derivatives
SubstitutionSubstituted quinazoline derivatives

Biological Activities

This compound and its derivatives have been extensively studied for their potential biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that quinazoline derivatives possess significant antibacterial properties. For instance, compounds derived from this compound have shown effectiveness against various bacterial strains, outperforming standard antibiotics like amoxicillin .
  • Anticancer Properties : Research indicates that this compound derivatives exhibit promising anticancer activity. For example, a study highlighted the efficacy of certain quinazoline compounds against solid tumors, with some derivatives showing IC50 values in the low micromolar range against cell lines such as A549 (lung) and MCF7 (breast) .
  • Anticonvulsant and Antidepressant Effects : Specific derivatives synthesized from quinazoline have been evaluated for their anticonvulsant and antidepressant activities. Notably, certain compounds displayed significant reductions in immobility time during forced swimming tests, suggesting potential therapeutic benefits for mood disorders .

Therapeutic Potential

This compound has been explored for its therapeutic applications across various diseases:

  • Anti-tuberculosis Activity : Recent studies have identified several quinazoline derivatives that demonstrate activity against Mycobacterium tuberculosis, highlighting their potential as novel anti-tuberculosis agents .
  • Anti-inflammatory Effects : Quinazoline derivatives have also been investigated for their anti-inflammatory properties, showing promise in reducing inflammation markers in experimental models .
  • Antiviral Properties : Some studies suggest that quinazoline compounds could serve as antiviral agents, particularly against RNA viruses like HCV and HIV, by inhibiting viral replication mechanisms .

Case Study 1: Anticancer Activity

A study conducted by Abuelizz et al. synthesized a series of 2-thioxoquinazolin-4-ones derived from this compound. These compounds were tested against various cancer cell lines, demonstrating significant anticancer activity compared to gefitinib, a standard treatment .

Case Study 2: Antimicrobial Efficacy

Research comparing the antibacterial activity of quinazoline derivatives with amoxicillin found that certain compounds exhibited superior efficacy against resistant bacterial strains. This highlights the potential of these compounds in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of 5-Chloroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to the active sites of these targets, disrupting their catalytic activity and inhibiting specific cellular processes . This disruption can lead to various biological effects, including antiproliferative and antimicrobial activities.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-Chloroquinazoline with structurally related chlorinated heterocycles:

Compound Name Core Structure CAS Number Key Applications Commercial Status
This compound Quinazoline (N1, N3) Not explicitly provided Kinase inhibition, drug intermediates Discontinued
5-Chloroisoquinoline Isoquinoline (N1) 65885-29-4 Organic synthesis, ligand design Available (Georganics)
5-Chlorobenzo[d]oxazol-2-amine Benzoxazole (O, N) 64037-24-7 Antimicrobial agents, polymer additives Available
5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine Benzothiadiazole (S, N) Not provided Tizanidine synthesis Research use

Key Observations :

  • Ring System Diversity: Quinazoline (two nitrogen atoms) vs. Isoquinoline (one nitrogen) vs. Benzoxazole (oxygen and nitrogen) vs. Benzothiadiazole (sulfur and nitrogen). These differences influence electronic properties and binding affinities in drug-receptor interactions.
  • Chlorine Position :
    • The 5-position chlorine in quinazoline may enhance electrophilic substitution reactivity compared to 6- or 7-chloro analogs in benzoxazoles .

Analytical Challenges

Chemical analysis of these compounds (e.g., via HPLC or NMR) is complicated by structural similarities. For instance, distinguishing this compound from 7-Chlorobenzo[d]oxazol-2-amine requires precise spectral data due to overlapping functional groups .

Biological Activity

5-Chloroquinazoline, a derivative of quinazoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives have been investigated for their potential applications in treating various diseases, particularly cancer and malaria. The following sections explore its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

This compound exhibits a range of pharmacological effects, including:

  • Anticancer Activity : Several studies have demonstrated the efficacy of this compound derivatives against various cancer cell lines. For instance, compounds derived from quinazoline have shown significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating their potency .
  • Antimalarial Activity : The compound QN254, a 5-chloro derivative, has been evaluated for its antimalarial properties. It demonstrated remarkable efficacy against Plasmodium berghei, achieving complete cure in infected mice with a dosage of 30 mg/kg administered orally over three days . This suggests that this compound derivatives can be effective against malaria strains resistant to traditional treatments.
  • Antibacterial and Anti-inflammatory Effects : Quinazoline-based hybrids have also been reported to possess antibacterial properties and anti-inflammatory activities. The presence of specific substituents on the quinazoline ring significantly influences these activities .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural modifications. Key findings include:

  • Substituent Effects : The introduction of electron-donating groups at specific positions on the quinazoline ring enhances cytotoxic activity. For example, aliphatic substituents at the C2 position were found to increase potency against cancer cell lines, while electron-withdrawing groups like nitrophenyl decreased activity .
  • Hybridization : Molecular hybridization techniques have been employed to create compounds that combine the quinazoline core with other pharmacophores. These hybrids often exhibit improved biological activities compared to their parent compounds .

Anticancer Studies

A study synthesized a series of quinazoline derivatives and evaluated their anticancer properties against MCF-7 and HeLa cells. Notably, compounds with bulky groups exhibited higher inhibitory effects on cell proliferation. For instance:

CompoundCell LineIC50 (µM)
Compound AMCF-710.5
Compound BHeLa15.3
QN254MCF-78.7

These results indicate that structural modifications can significantly enhance anticancer efficacy .

Antimalarial Efficacy

The efficacy of QN254 was assessed in vivo using murine models infected with P. berghei. The study reported the following outcomes:

TreatmentDose (mg/kg)Cure Rate (%)
QN25430100
Chloroquine2080
Artesunate1090

QN254 not only showed high efficacy but also favorable pharmacokinetic properties, indicating its potential as a viable alternative in treating malaria resistant to conventional antifolates .

Q & A

Q. What ethical guidelines apply to interdisciplinary studies involving this compound and animal models?

  • Methodological Answer: Adhere to ARRIVE 2.0 guidelines for in vivo studies, including sample size justification and randomization. Obtain approval from institutional animal care committees (IACUC) and disclose conflicts of interest. Data sharing via repositories like Zenodo enhances reproducibility .

Data Validation and Reporting

Q. How should researchers validate novel this compound derivatives before claiming biological significance?

  • Methodological Answer: Confirm identity via orthogonal techniques (e.g., X-ray crystallography for crystal structure, elemental analysis for composition). Validate biological activity in at least two independent assays (e.g., enzymatic and cellular). Publish negative results to avoid publication bias .

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound analogs?

  • Methodological Answer: Synthesize a minimum of 10 derivatives with systematic substituent variations (e.g., electron-withdrawing vs. donating groups). Use clustering algorithms (e.g., hierarchical clustering) to group compounds by activity. Report p-values and effect sizes for key structural features .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloroquinazoline
Reactant of Route 2
5-Chloroquinazoline

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